![molecular formula C13H18FN3S B1518564 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide CAS No. 1153267-82-3](/img/structure/B1518564.png)
4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide
Overview
Description
4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide (EFPBC) is an organosulfur compound commonly used in scientific research. It is a colorless, crystalline solid with a molecular weight of 209.3 g/mol and a melting point of 114-117°C. EFPBC is a versatile compound with a wide range of applications in scientific research, particularly in biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide is not yet fully understood. However, it is believed that 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide binds to certain proteins in the body, which then activate certain pathways in the body. These pathways are believed to be responsible for the biochemical and physiological effects of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide.
Biochemical and Physiological Effects
4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide has been shown to have a variety of biochemical and physiological effects. In humans, it has been shown to have anti-inflammatory, anti-allergic, and anti-cancer properties. In addition, it has been shown to have neuroprotective, cardioprotective, and hepatoprotective effects.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide in lab experiments include its low cost, ease of synthesis, and versatility. Additionally, 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide is generally safe and non-toxic for use in lab experiments. However, there are some limitations to using 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide in lab experiments. For example, the compound is sensitive to light and air, and can degrade over time. In addition, it is difficult to obtain a consistent and reliable product when synthesizing 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide.
Future Directions
The potential future directions for 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide research include further exploration of its biochemical and physiological effects, as well as its potential therapeutic uses. Additionally, further research into the mechanisms of action of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide could yield valuable insights into its effects on the human body. Furthermore, the synthesis of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide could be improved to make it easier to obtain a consistent and reliable product. Finally, further research into the potential environmental and health effects of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide could help to better understand its safety and toxicity.
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide has been used in various scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various drugs on the human body, as well as to study the effects of environmental pollutants on human health. In addition, 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide has been used to study the mechanisms of action of various drugs, as well as to study the effects of various environmental toxins on the human body.
properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-fluorobenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3S/c1-2-16-5-7-17(8-6-16)12-4-3-10(13(15)18)9-11(12)14/h3-4,9H,2,5-8H2,1H3,(H2,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKYRVQHQFOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=S)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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